molecular formula C14H12INO4S B229740 2-[(4-iodophenyl)sulfonyl-methylamino]benzoic acid

2-[(4-iodophenyl)sulfonyl-methylamino]benzoic acid

Cat. No.: B229740
M. Wt: 417.22 g/mol
InChI Key: VVOWLNUXUAGTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Iodophenyl)sulfonylamino]benzoic acid is an organic compound with the molecular formula C14H12INO4S and a molecular weight of 417.22 g/mol. This compound is characterized by the presence of an iodophenyl group, a sulfonyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)sulfonylamino]benzoic acid typically involves the following steps:

    Sulfonylation: The addition of the sulfonyl group to the iodophenyl compound.

    Amidation: The formation of the amide bond between the sulfonyl iodophenyl compound and benzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination, sulfonylation, and amidation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)sulfonylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Iodophenyl)sulfonylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The iodophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Iodophenyl)sulfonyl]amino}benzoic acid
  • 2-(4-Methylsulfonyl phenyl)benzoic acid

Uniqueness

2-[(4-Iodophenyl)sulfonylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodophenyl group enhances its potential for substitution reactions, while the sulfonyl group provides strong interactions with biological targets.

Properties

Molecular Formula

C14H12INO4S

Molecular Weight

417.22 g/mol

IUPAC Name

2-[(4-iodophenyl)sulfonyl-methylamino]benzoic acid

InChI

InChI=1S/C14H12INO4S/c1-16(13-5-3-2-4-12(13)14(17)18)21(19,20)11-8-6-10(15)7-9-11/h2-9H,1H3,(H,17,18)

InChI Key

VVOWLNUXUAGTCN-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.